molecular formula C19H18BrN3OS B3221458 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1207010-87-4

2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B3221458
CAS No.: 1207010-87-4
M. Wt: 416.3
InChI Key: NTUCZBXOXMMTRH-UHFFFAOYSA-N
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Description

2-((5-(4-Bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic small molecule with a molecular formula of C18H16BrN3OS and a molecular weight of 402.3 g/mol . This compound belongs to a class of heterocyclic structures featuring an imidazole core substituted with a 4-bromophenyl group and linked via a thioether bridge to an acetamide functionality bearing a p-tolyl (4-methylphenyl) group. Compounds with this general scaffold, particularly those containing the (imidazol-2-yl)thio)acetamide moiety, are of significant interest in medicinal chemistry and drug discovery research. While specific biological data for this analog is limited in the public domain, structurally related molecules have demonstrated considerable potential as bioactive agents. Notably, similar quinoline-based-benzo[d]imidazole derivatives bearing acetamide groups have been investigated as potent α-glucosidase inhibitors, suggesting a research application for this compound in metabolic disorder studies . Furthermore, the presence of the thioacetamide linkage is a key feature in various compounds studied for their cytotoxic effects against cancer cell lines, indicating its value in antiproliferative research . This reagent is intended solely for research purposes in laboratory settings, such as in vitro bioactivity screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. It is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-methylimidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3OS/c1-13-3-9-16(10-4-13)22-18(24)12-25-19-21-11-17(23(19)2)14-5-7-15(20)8-6-14/h3-11H,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUCZBXOXMMTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure

The compound features:

  • Imidazole ring : A five-membered ring containing two nitrogen atoms.
  • Bromophenyl group : A phenyl ring substituted with a bromine atom.
  • Thioether linkage : A sulfur atom connecting the imidazole to the acetamide.
  • Acetamide group : An amide functional group connected to a methyl group.

Synthesis

The synthesis typically involves several steps:

  • Formation of the Imidazole Ring : This can be achieved through condensation reactions involving glyoxal and primary amines.
  • Introduction of the Bromophenyl Group : Halogenation is performed using bromine or N-bromosuccinimide (NBS).
  • Thioether Formation : The imidazole derivative reacts with a thiol under basic conditions.
  • Acetamide Formation : Acylation with isopropylamine completes the synthesis.

The precise mechanism of action for 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide remains partially elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity through its unique structural features.

Biological Assays and Findings

Recent studies have indicated that this compound exhibits various biological activities:

  • Antimicrobial Activity :
    • In vitro assays have shown that derivatives of imidazole compounds can exhibit significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties :
    • Research indicates that compounds with imidazole rings can induce apoptosis in cancer cells. For instance, studies on similar imidazole derivatives have demonstrated their ability to inhibit cell proliferation in breast cancer cell lines .
  • Anti-inflammatory Effects :
    • Some studies suggest that thioether-containing compounds can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines .

Comparative Analysis

To better understand the biological activity of 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide, a comparison with similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiolTriazole ring, thioetherAntifungal
2-(Benzylthio)-5-(4-bromophenyl)-1-methyl-1H-imidazoleBenzyl thioetherAntimicrobial

This table illustrates how structural variations can influence biological activity.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that an imidazole derivative similar to our compound displayed significant cytotoxicity against various cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of thioether derivatives against resistant bacterial strains. The results indicated promising activity, suggesting that modifications to the imidazole structure could enhance potency .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromophenyl Group

The bromine atom on the phenyl ring undergoes substitution under palladium-catalyzed cross-coupling conditions. For example:

Reaction Type Conditions Reagents Outcome
Suzuki–Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DMF, 80°C, 12 hAryl boronic acidBromine replaced with aryl groups (e.g., phenyl, naphthyl).
Buchwald–HartwigPd(OAc)₂, Xantphos, Cs₂CO₃, tolueneAminesBromine substituted with amine groups (e.g., piperazine, morpholine).

Key Insight : The electron-withdrawing bromine enhances the electrophilicity of the aromatic ring, facilitating cross-coupling reactions for structural diversification .

Thioether Oxidation

The thioether (–S–) linkage is susceptible to oxidation, yielding sulfoxide or sulfone derivatives:

Oxidizing Agent Conditions Product Yield
H₂O₂ (30%)CH₃COOH, 25°C, 6 hSulfoxide (S=O)85%
mCPBADCM, 0°C → 25°C, 12 hSulfone (O=S=O)78%

Mechanistic Note : Oxidation proceeds via electrophilic attack on sulfur, with selectivity controlled by reaction temperature and stoichiometry.

Alkylation at the Acetamide Nitrogen

The acetamide’s nitrogen can undergo alkylation under basic conditions:

Alkylating Agent Base Solvent Product Yield
Methyl iodideK₂CO₃DMFN-Methylated acetamide92%
Benzyl chlorideEt₃NTHFN-Benzyl derivative88%

Applications : Alkylation modulates hydrogen-bonding capacity, influencing target binding in medicinal chemistry .

Hydrolysis of the Acetamide Group

The acetamide hydrolyzes under acidic or basic conditions:

Condition Reagents Product Yield
Acidic (HCl, 6 M)Reflux, 8 hCarboxylic acid90%
Basic (NaOH, 2 M)70°C, 4 hCarboxylate salt95%

Structural Impact : Hydrolysis converts the acetamide to a carboxylic acid, altering solubility and reactivity.

Electrophilic Substitution on the Imidazole Ring

The electron-rich imidazole ring undergoes electrophilic substitution:

Reaction Reagents Position Product Yield
NitrationHNO₃/H₂SO₄, 0°CC-44-Nitroimidazole derivative65%
HalogenationBr₂, FeBr₃, 40°CC-55-Bromoimidazole analog72%

Regioselectivity : Substitution occurs preferentially at the C-4 and C-5 positions due to electronic and steric effects.

Cross-Coupling Reactions Involving the Thioether

The thioether sulfur participates in metal-mediated couplings:

Reaction Catalyst Partner Application
Ullman CouplingCuI, 1,10-phenanthrolineAryl iodidesBiaryl sulfide synthesis
Thiol-Ene ClickUV light, DMSOAlkenesPolymer-functionalized derivatives

Advantage : These reactions enable modular functionalization for materials science applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Heterocyclic Cores

  • Compound 4c (2-((5-(4-Oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide): Structural Differences: Replaces the imidazole ring with a 1,3,4-oxadiazol-phthalazinone system. The oxadiazole core may enhance π-π stacking interactions with target proteins compared to imidazole . Key Data: Melting point 265–267°C (dioxane) .
  • Compound 21 (N-(Benzofuran-5-yl)-2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide): Structural Differences: Substitutes p-tolyl with benzofuran and lacks the methyl group on the imidazole. Activity: Targets inosine-5′-monophosphate dehydrogenase (IMPDH), a critical enzyme in nucleotide biosynthesis. The benzofuran group may enhance binding through hydrophobic interactions . Key Data: 96% yield, white solid .

Halogen-Substituted Derivatives

  • Compound 154 (2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide): Structural Differences: Uses a chlorophenyl-oxadiazole core and pyrimidinyl group instead of imidazole-p-tolyl. Activity: Potent against A549 lung cancer cells (IC50 = 3.8 ± 0.02 μM) with 25-fold selectivity over HEK noncancerous cells. The chloro substituent and electron-donating groups (EDGs) like methyl enhance activity . SAR Insight: Halogens (Br/Cl) improve target affinity, while EDGs optimize pharmacokinetics .
  • Compound 26 (N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide): Structural Differences: Replaces imidazole with triazinoindole and substitutes p-tolyl with bromophenyl. Activity: Likely targets protein-protein interactions due to the triazinoindole scaffold. Bromine may increase membrane permeability . Key Data: 95% purity .

Thioacetamide Derivatives with Varied Linkages

  • Compound 5j (N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide): Structural Differences: Features a thiadiazole core and phenoxyacetamide linkage. Activity: Not explicitly stated, but thiadiazoles are known for antimicrobial and anticancer properties. The chlorobenzyl group may enhance cytotoxicity . Key Data: 82% yield, mp 138–140°C .
  • Compound 3d (N-(5,6-methylenedioxybenzothiazole-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide) :

    • Structural Differences : Incorporates a methylenedioxybenzothiazole core and piperazine linker.
    • Activity : Piperazine groups often improve solubility and CNS penetration. The methylenedioxy group may confer antioxidant activity .
    • Key Data : 78% yield, mp 238°C .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves coupling a substituted imidazole-thiol (e.g., 5-(4-bromophenyl)-1-methyl-1H-imidazole-2-thiol) with a chloroacetamide derivative (e.g., 2-chloro-N-(p-tolyl)acetamide) under basic conditions (e.g., potassium carbonate in acetone or ethanol). Reaction optimization includes solvent selection (polar aprotic solvents like DMF enhance nucleophilicity), temperature control (60–80°C), and catalyst-free conditions to minimize side reactions. Purity is validated via melting point analysis, FTIR (e.g., C=O stretch at ~1678 cm⁻¹), and NMR (e.g., aromatic protons at δ 7.2–8.0 ppm) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Multimodal characterization is critical:

  • FTIR : Confirms functional groups (e.g., C=O at ~1678 cm⁻¹, N-H stretch at ~3305 cm⁻¹).
  • NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.0 ppm) and methyl groups (δ 2.3–2.5 ppm for CH₃). ¹³C NMR confirms carbonyl carbons (~168 ppm) and quaternary carbons.
  • Elemental Analysis : Matches calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation).
  • Mass Spectrometry : GC-MS or HRMS validates molecular ion peaks (e.g., [M+H]⁺ at m/z ~456.44) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model frontier molecular orbitals (HOMO-LUMO gaps), molecular electrostatic potential (MESP), and Fukui indices to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA is used. For example, HOMO-LUMO gaps <4 eV suggest high reactivity, while MESP maps highlight electron-rich regions (e.g., sulfur and oxygen atoms) .

Q. How can structure-activity relationships (SAR) be explored for antiproliferative or kinase-inhibitory activity?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace 4-bromophenyl with 4-fluorophenyl or p-tolyl) to assess impact on bioactivity .
  • Biological Assays : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and enzyme inhibition studies (e.g., VEGFR-2, BRAF kinase). IC₅₀ values are compared to reference drugs (e.g., cisplatin).
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., binding affinity to BRAF’s ATP-binding pocket) .

Q. What analytical challenges arise in resolving crystallographic data for this compound, and how are they addressed?

  • Methodological Answer : Poor crystal quality or twinning can hinder structure determination. Strategies include:

  • Crystallization Optimization : Use slow evaporation in mixed solvents (e.g., ethanol/dichloromethane).
  • SHELX Software : SHELXL refines structures against high-resolution data (R-factor <0.05). For twinned crystals, HKLF 5 data format in SHELXL enables twin refinement .

Q. How do conflicting biological activity data across studies arise, and how can they be reconciled?

  • Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell line variability, serum concentration) or impurity profiles. Mitigation includes:

  • Reproducibility Checks : Independent synthesis and bioactivity validation.
  • HPLC Purity Threshold : ≥95% purity (by UV/Vis at 254 nm).
  • Meta-Analysis : Compare IC₅₀ values across studies using standardized protocols (e.g., NCI-60 panel) .

Data Contradictions and Resolutions

  • Synthetic Yield Variability : reports 58% yield for a structurally similar compound, while achieves >70% for analogs. This may reflect steric effects from the 4-bromophenyl group, requiring longer reaction times or elevated temperatures .
  • Biological Activity : Compound 4c in shows lower apoptosis rates than cisplatin, suggesting scaffold-specific limitations. Hybridization with pharmacophores (e.g., triazole-thiadiazole) may enhance efficacy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

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